![molecular formula C18H20N4O2S B2540716 1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole CAS No. 1203184-74-0](/img/structure/B2540716.png)
1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
Synthesis Analysis
The synthesis of related compounds to "1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole" has been explored in the literature. For instance, the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was achieved through N-alkylation of 2-(pyridin-2-yl)-1H-benzo[d]imidazole. This process involved the use of experimental techniques such as IR, NMR, and UV-vis spectroscopy to characterize the compounds. The solid-state structure was further elucidated using single-crystal X-ray diffraction . Similarly, the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with 2,3-Diaminopyridine were studied, yielding different products depending on the reaction conditions . These studies provide insights into the synthetic pathways that could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the synthesized compounds was determined using various spectroscopic techniques. In the case of the 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, single-crystal X-ray diffraction was employed to reveal the solid-state structure. Additionally, quantum chemical calculations using density functional theory (DFT/B3LYP) with the 6-311++G(d, p) basis set were performed to theoretically characterize the molecular and spectroscopic features. These theoretical results were found to be in good agreement with the experimental data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been studied. For example, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding 1H-pyrazole-3-carboxamide was achieved with a good yield. The reaction mechanism was also examined theoretically, providing a deeper understanding of the functionalization reactions that could be applicable to the synthesis of "this compound" .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized using spectroscopic methods. The IR, NMR, and UV-vis spectroscopy data provided information on the functional groups, molecular geometry, and electronic transitions. Theoretical calculations complemented these findings, predicting electronic absorption spectra and confirming the experimental observations . These analyses are crucial for understanding the behavior and potential applications of the compound under study.
Scientific Research Applications
Synthesis and Characterization
Heterocyclic Compound Synthesis : A method has been developed for the synthesis of 3- and 4-(1H-azol-1-yl)piperidines, extending to benzo analogues, which likely shares synthetic pathways or structural similarities with the compound of interest. These methodologies are crucial for creating compounds with potential pharmaceutical applications (Shevchuk et al., 2012).
Antiviral Agents : The structural motif of benzimidazole, closely related to the compound , has been explored for its antiviral properties. For instance, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines have been designed as novel inhibitors of human rhinovirus, demonstrating the versatility of these frameworks in medicinal chemistry (Hamdouchi et al., 1999).
Antiulcer Agents : Research into 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents underscores the utility of such compounds in developing new therapeutic agents. These studies explore the antisecretory and cytoprotective properties of these compounds (Starrett et al., 1989).
Corrosion Inhibition : Benzimidazole derivatives, including those structurally related to the query compound, have been investigated for their potential as corrosion inhibitors. Their effectiveness in protecting metals like steel in acidic environments has been demonstrated, highlighting their importance in industrial applications (Yadav et al., 2016).
Novel Therapeutic Applications
- Antimycobacterial Activity : Imidazo[1,2-a]pyridine derivatives have been synthesized and tested for antimycobacterial activity, revealing the potential of such compounds in treating diseases caused by mycobacteria. This research direction exemplifies the therapeutic potential of compounds within the same chemical space (Lv et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. It is responsible for the activation of inflammatory processes in response to pathogenic microbes and molecules derived from host proteins .
Mode of Action
The compound interacts with the NLRP3 inflammasome by binding to it, thereby inhibiting its function . This interaction prevents the inflammasome from initiating the inflammatory response, which can lead to various diseases if unchecked .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway. When the NLRP3 inflammasome is activated, it leads to the production of pro-inflammatory cytokines like IL-1β . By inhibiting the NLRP3 inflammasome, the compound prevents the release of these cytokines, thereby reducing inflammation .
Pharmacokinetics
The compound’s ability to inhibit the nlrp3 inflammasome suggests that it can be absorbed and distributed to the site of inflammation to exert its effects .
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting the NLRP3 inflammasome, the compound prevents the release of pro-inflammatory cytokines. This can help to alleviate symptoms in diseases where inflammation plays a key role .
properties
IUPAC Name |
1-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-25(24,16-4-3-9-19-12-16)22-10-7-15(8-11-22)13-21-14-20-17-5-1-2-6-18(17)21/h1-6,9,12,14-15H,7-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFSVEVTYCAXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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